molecular formula C11H14N2O3 B555574 2-Amino-5-oxo-5-(phenylamino)pentanoic acid CAS No. 4337-38-6

2-Amino-5-oxo-5-(phenylamino)pentanoic acid

Cat. No. B555574
CAS RN: 4337-38-6
M. Wt: 222.24 g/mol
InChI Key: VMNRUJGOLBSEPK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as glutamine and derivatives. These are compounds containing glutamine or a derivative thereof resulting from reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of similar compounds might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .


Molecular Structure Analysis

The molecular formula of a similar compound, 2-Oxo-5-aminopentanoic acid, is C5H9NO3. It has an average mass of 131.130 Da and a monoisotopic mass of 131.058243 Da .

Scientific Research Applications

Synthesis of Quinazoline Derivatives

Quinazoline derivatives are known for their wide range of biopharmaceutical activities. The synthesis of these compounds often involves the incorporation of various active groups into the quinazoline moiety2-Amino-5-oxo-5-(phenylamino)pentanoic acid can serve as a precursor in the synthesis of quinazoline derivatives, which have applications in anti-cancer, anti-inflammation, anti-bacterial, and other therapeutic areas .

Development of IR-Detectable Tracers

This compound has been utilized in the development of infrared (IR)-detectable metal–carbonyl tracers for amino functions. These tracers exhibit sharp, intense absorption bands and are thermally stable, making them valuable for labeling amino acids and studying their interactions in various biological contexts.

Antioxidant Research

The antioxidant properties of related compounds have been assessed using in vitro methods like DPPH and ABTS radical scavenging activities. By extension, 2-Amino-5-oxo-5-(phenylamino)pentanoic acid could be used in the study of oxidative stress-related conditions and the development of antioxidant therapies .

Chemical Research and Product Development

As a chemical entity, this compound is available through chemical suppliers and is used in various research and product development processes. It serves as a building block in organic synthesis and can be modified to produce a range of chemical products .

Bioactivity Investigations

The compound’s structure allows for bioactivity investigations in medicinal chemistry. Researchers can modify the compound to create derivatives with potential therapeutic applications, exploring its role in drug discovery and development .

properties

IUPAC Name

2-amino-5-anilino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNRUJGOLBSEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407339
Record name DL-Glutamic acid gamma-anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-anilino-5-oxopentanoic acid

CAS RN

4337-38-6
Record name DL-Glutamic acid gamma-anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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